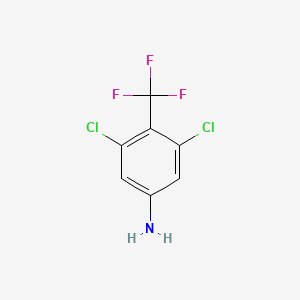

3,5-Dichloro-4-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 3,5-Dichloro-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVGLWZIYWMBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381261 | |

| Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496052-55-2 | |

| Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dichloro-4-(trifluoromethyl)aniline physical properties

An In-Depth Technical Guide to the Physical Properties of 3,5-Dichloro-4-(trifluoromethyl)aniline

Section 1: Introduction and Molecular Overview

3,5-Dichloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms flanking an amine group and a powerful electron-withdrawing trifluoromethyl group—imparts distinct chemical reactivity and physical properties. These characteristics make it a valuable intermediate and building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This guide provides a comprehensive overview of the core physical properties of 3,5-Dichloro-4-(trifluoromethyl)aniline, offers predictive insights into its spectroscopic signature, and outlines detailed experimental protocols for its characterization. The content is tailored for scientists and technical professionals who require a practical and in-depth understanding of this compound.

Molecular Structure:

Caption: Molecular structure of 3,5-Dichloro-4-(trifluoromethyl)aniline.

Section 2: Core Physicochemical Properties

The physical properties of a compound are foundational to its handling, reactivity, and application. The data for 3,5-Dichloro-4-(trifluoromethyl)aniline are summarized below. It is important to note that while some properties are well-documented, others are based on predictive models due to limited availability in published literature.

| Property | Value | Source(s) |

| CAS Number | 496052-55-2 | [1][2][3] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1][2][3] |

| Molecular Weight | 230.01 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Boiling Point | 291.5 ± 40.0 °C (at 760 mmHg, Predicted) | |

| Density | 1.542 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥97% (Commercially available) | [5] |

Expert Insights: The high boiling point is expected for a molecule of this molecular weight with polar functional groups capable of intermolecular interactions. The presence of two chlorine atoms and a trifluoromethyl group significantly increases its density compared to aniline. While a specific melting point is not widely reported, its classification as a solid at room temperature is consistent with a substituted aniline of this mass. The lack of a reported experimental melting point in readily available literature suggests this specific isomer may be less common than its analogs, such as 2,6-Dichloro-4-(trifluoromethyl)aniline.

Section 3: Spectroscopic Signature Analysis (Predictive Approach)

Spectroscopic analysis is essential for structure elucidation and purity assessment. In the absence of published spectra for 3,5-Dichloro-4-(trifluoromethyl)aniline, we can predict its key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They would appear as a single signal, a singlet , in the aromatic region (likely δ 6.5-7.5 ppm). The electron-withdrawing effects of the adjacent chlorine and trifluoromethyl groups would shift this signal downfield compared to unsubstituted aniline.

-

Amine Protons (-NH₂): The two amine protons would give rise to a single, typically broad signal. Its chemical shift is highly variable (often δ 3.5-5.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the molecule's symmetry.

-

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons.

-

C-2/C-6: Equivalent carbons bearing hydrogen atoms.

-

C-3/C-5: Equivalent carbons bearing chlorine atoms. Their signal will be significantly influenced by the electronegative chlorine.

-

C-1: The carbon attached to the amino group.

-

C-4: The carbon attached to the trifluoromethyl group. This signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

-

Trifluoromethyl Carbon (-CF₃): This carbon will exhibit a prominent quartet in the spectrum due to strong one-bond coupling (¹JCF) with the three fluorine atoms.

¹⁹F NMR Spectroscopy: This is a crucial technique for any fluorine-containing compound. The ¹⁹F NMR spectrum is expected to show a single, sharp singlet , as all three fluorine atoms in the -CF₃ group are chemically equivalent. Its chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-to-sharp bands between 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C-F Stretch: Strong, intense absorption bands in the region of 1100-1350 cm⁻¹ are indicative of the C-F bonds of the trifluoromethyl group.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the C-Cl bonds.

-

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Section 4: Solubility, Safety, and Handling

Solubility Profile:

-

Polar Solvents: Due to the hydrophobic nature of the dichlorinated and trifluoromethyl-substituted benzene ring, the solubility in polar solvents like water is expected to be very low.

-

Non-Polar/Organic Solvents: The compound is predicted to have good solubility in common organic solvents such as methanol, chloroform, dichloromethane, and ethyl acetate.

Causality: The large nonpolar surface area of the molecule dominates its solubility characteristics. While the amine group can participate in hydrogen bonding, this is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor aqueous solubility.

Safety and Hazard Information: While a specific Safety Data Sheet (SDS) for CAS 496052-55-2 is not readily available, data from closely related compounds like 3-Chloro-4-(trifluoromethyl)aniline and other halogenated anilines provide a strong basis for assessing its hazards.[6][7][8][9]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Respiratory Irritation: May cause respiratory irritation.[6][7]

Handling Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Section 5: Relevance in Chemical Synthesis

3,5-Dichloro-4-(trifluoromethyl)aniline serves as a specialized building block. The rationale for its use stems from its unique electronic and structural features:

-

Nucleophilic Amine: The aniline amine group, while deactivated by the electron-withdrawing substituents, remains a potent nucleophile for reactions like amide bond formation, diazotization, and N-alkylation.

-

Steric Hindrance: The two chlorine atoms at the 3 and 5 positions provide steric bulk around the 2 and 6 positions, which can direct reactions to occur at the amine or other parts of a larger molecule.

-

Metabolic Blocker: The trifluoromethyl group and chlorine atoms are metabolically stable and can be used to block sites of oxidation in drug candidates, thereby improving their pharmacokinetic profile. This is a key strategy in modern drug design.[10]

-

Intermediate for Bioactive Molecules: This aniline is a key intermediate for creating a variety of herbicides and fungicides.

Section 6: Experimental Methodologies

The following protocols are designed as self-validating systems, where the quality of the result provides insight into the quality of the sample.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of the compound, which serves as a crucial indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C).

Methodology:

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline 3,5-Dichloro-4-(trifluoromethyl)aniline into a capillary melting point tube. The sample should be packed to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20°C/min) to quickly determine an approximate melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a new sample, starting about 20°C below the approximate melting point and using a slow heating ramp (1-2°C/min).

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Trustworthiness: This protocol is self-validating. A broad melting range (>2°C) indicates the presence of impurities, invalidating the sample for experiments requiring high purity and necessitating purification (e.g., recrystallization).

Protocol 2: NMR Spectrum Acquisition Workflow

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Caption: Standard workflow for NMR sample preparation and analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3,5-Dichloro-4-(trifluoromethyl)aniline.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the probes to optimize the magnetic field homogeneity. The quality of the shimming directly impacts the resolution of the spectrum.

-

-

Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: Standard proton acquisition.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 (increase for dilute samples).

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing:

-

Perform Fourier transformation on the acquired Free Induction Decay (FID).

-

Apply phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference.

-

Integrate the signals to determine the relative ratios of protons.

-

Expertise: The choice of solvent is critical; CDCl₃ is a good starting point for its ability to dissolve many organic compounds. The relaxation delay ensures quantitative accuracy if needed, but for simple confirmation, a shorter delay is acceptable. A successful spectrum that matches the predicted pattern provides high confidence in the sample's identity and purity.

Section 7: Conclusion

3,5-Dichloro-4-(trifluoromethyl)aniline is a specialized chemical intermediate whose physical and chemical properties are dictated by its unique pattern of halogen and trifluoromethyl substitution. While comprehensive experimental data for this specific isomer is sparse, a robust understanding of its characteristics can be achieved through predictive modeling and comparison with well-known analogs. Its predicted high boiling point, low aqueous solubility, and distinct spectroscopic signature are all logical consequences of its molecular structure. For researchers in drug development and agrochemical synthesis, this compound represents a valuable, albeit specialized, tool for introducing key pharmacophores and metabolic stabilizers into target molecules. Proper handling in accordance with the safety protocols for halogenated anilines is paramount.

Section 8: References

-

Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

103420 - 3-Chloro-4-(trifluoromethyl)aniline - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

3,5-Dichloro-4-(trifluoromethyl)aniline | CAS 496052-55-2. Chemical-Suppliers. (n.d.). Retrieved from [Link]

-

Safety data sheet. CPAChem. (2022, August 19). Retrieved from [Link]

-

3,5-Dichloro-4-(trifluoromethyl)aniline. Crysdot LLC. (n.d.). Retrieved from [Link]

-

Specifications of 3,5-Dichloro-4-(trifluoromethyl)aniline. Capot Chemical. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. Angene Chemical. (2025, December 22). Retrieved from [Link]

-

3,5-Dichloro-4-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 2779073. PubChem. (n.d.). Retrieved from [Link]

-

4-Amino-3,5-dichlorobenzotrifluoride | C7H4Cl2F3N | CID 141094. PubChem. (n.d.). Retrieved from [Link]

-

3,5-DICHLORO-4-(1,1,2,2-TETRAFLUOROETHOXY)-ANILINE. SpectraBase. (n.d.). Retrieved from [Link]

-

3,5-Dichloro-4-(trifluoromethyl)aniline. MySkinRecipes. (n.d.). Retrieved from [Link]

-

Product Detail. 2a biotech. (n.d.). Retrieved from [Link]

-

S. S. H. Shah, et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Retrieved from [Link]

-

S. T. T. Le, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]

Sources

- 1. 3,5-Dichloro-4-(trifluoromethyl)aniline | CAS 496052-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. capotchem.com [capotchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 496052-55-2 | CAS DataBase [m.chemicalbook.com]

- 5. 3,5-Dichloro-4-(trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. cpachem.com [cpachem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 3,5-Dichloro-4-(trifluoromethyl)aniline [myskinrecipes.com]

3,5-Dichloro-4-(trifluoromethyl)aniline chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Yet Potent Building Block

In the vast landscape of chemical intermediates, halogenated anilines hold a position of strategic importance, serving as versatile scaffolds for the synthesis of complex bioactive molecules. Among these, 3,5-Dichloro-4-(trifluoromethyl)aniline is a specialized building block distinguished by its unique substitution pattern. This guide provides a comprehensive technical overview of its chemical identity, properties, and critical role as an intermediate, particularly within the agrochemical and pharmaceutical sectors.

Identified by the CAS Number 496052-55-2 , this compound's structure is characterized by an aniline core with two chlorine atoms positioned meta to the amino group and a potent electron-withdrawing trifluoromethyl (CF₃) group situated at the para position. This specific arrangement of substituents dictates its chemical reactivity and imparts distinct properties to the final molecules it helps create, influencing factors like metabolic stability, lipophilicity, and binding affinity to biological targets. While its isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, is more widely documented, the 3,5-dichloro isomer offers a different stereoelectronic profile for synthetic chemists to explore.

Core Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is a precise understanding of its structure and core identifiers.

Chemical Structure

The molecular structure of 3,5-Dichloro-4-(trifluoromethyl)aniline is fundamental to its reactivity. The amino group (-NH₂) is an activating, ortho-para directing group, but its influence is significantly modulated by the presence of three powerful electron-withdrawing halogen substituents. The trifluoromethyl group, in particular, dramatically lowers the electron density of the aromatic ring and increases the acidity of the amine protons.

Caption: Chemical structure of 3,5-Dichloro-4-(trifluoromethyl)aniline.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies. Note that some of the available data is predicted and should be confirmed experimentally.

| Property | Value | Source(s) |

| CAS Number | 496052-55-2 | [1][2] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1][2] |

| Molecular Weight | 230.02 g/mol | [1] |

| Appearance | White to light brown solid | |

| Boiling Point | 291.5 ± 40.0 °C at 760 mmHg (Predicted) | |

| Density | 1.542 ± 0.06 g/cm³ (Predicted) | |

| pKa | 0.65 ± 0.10 (Predicted) | |

| Storage Conditions | 2-8°C, protect from light, store under inert gas | [3] |

Synthesis Strategies: A Note on Isomeric Specificity

The synthesis of substituted anilines can be complex, with regioselectivity being a primary challenge. While detailed, validated protocols for the synthesis of 3,5-Dichloro-4-(trifluoromethyl)aniline are not widely published in peer-reviewed literature, a general understanding can be derived from patent literature concerning related isomers.

A U.S. patent notes that compounds like 3,4-dichloro-5-trifluoromethylaniline (an alternative name for the target molecule) have been historically difficult to obtain, suggesting that direct, high-yield synthesis is non-trivial.[4] The synthesis of the related 2,6-dichloro isomer often proceeds via two main routes:

-

Direct Chlorination: Starting with 4-(trifluoromethyl)aniline and performing a direct chlorination reaction.[5][6] This method is effective for the 2,6-isomer because the amino group is a strong ortho-directing group.

-

Amination of a Polychlorinated Precursor: Starting with a precursor like 3,4,5-trichlorobenzotrifluoride and performing a nucleophilic aromatic substitution with ammonia.[7]

For the targeted 3,5-dichloro isomer, a direct chlorination of 4-(trifluoromethyl)aniline is unlikely to be effective due to the directing effects of the amine group. A more plausible, though unconfirmed, synthetic pathway would involve starting with a molecule that already has the desired 3,5-dichloro substitution pattern or using advanced directing group strategies to achieve the required regiochemistry. Researchers aiming to synthesize this molecule should anticipate the need for significant process development and optimization.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3,5-Dichloro-4-(trifluoromethyl)aniline | CAS 496052-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 3,5-Dichloro-4-(trifluoromethyl)aniline [myskinrecipes.com]

- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-trifluoromethyl aniline [chembk.com]

- 7. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of 3,5-Dichloro-4-(trifluoromethyl)aniline

Introduction

3,5-Dichloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine of significant interest in synthetic chemistry. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group, imparts specific electronic properties and reactivity, making it a valuable intermediate in the development of agrochemicals and specialty materials[1]. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-Dichloro-4-(trifluoromethyl)aniline (CAS No: 496052-55-2)[2][3]. We will delve into the interpretation of its spectral features, grounded in the principles of chemical structure and substituent effects.

Molecular Identity:

-

Chemical Name: 3,5-Dichloro-4-(trifluoromethyl)aniline

-

Synonym: 4-Amino-2,6-dichlorobenzotrifluoride[1]

-

CAS Number: 496052-55-2[2]

-

Molecular Formula: C₇H₄Cl₂F₃N[3]

-

Molecular Weight: 230.01 g/mol [1]

Sources

1H NMR and 13C NMR spectral analysis of 3,5-Dichloro-4-(trifluoromethyl)aniline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-Dichloro-4-(trifluoromethyl)aniline

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dichloro-4-(trifluoromethyl)aniline. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and purity assessment of complex aromatic compounds. This document delves into the causal relationships behind the observed spectral features, offering field-proven insights into the interpretation of NMR data for halogenated and trifluoromethyl-substituted anilines.

Introduction: The Significance of 3,5-Dichloro-4-(trifluoromethyl)aniline

3,5-Dichloro-4-(trifluoromethyl)aniline is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its structural complexity, arising from the interplay of electron-donating and electron-withdrawing substituents on the aniline ring, makes NMR spectroscopy an indispensable tool for its unambiguous characterization. The presence of chlorine and a trifluoromethyl group introduces specific electronic effects that significantly influence the chemical shifts and coupling patterns observed in its NMR spectra. A thorough understanding of these spectra is crucial for confirming the identity, purity, and stability of this important synthetic intermediate.

Experimental Protocol: Ensuring High-Quality NMR Data Acquisition

The acquisition of high-resolution NMR spectra is predicated on a meticulously executed experimental protocol. The following steps represent a self-validating system to ensure data integrity and reproducibility.

2.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for 3,5-Dichloro-4-(trifluoromethyl)aniline due to its excellent solubilizing properties for anilines and its relatively clean spectral window.

-

Sample Concentration: A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃ is recommended for optimal signal-to-noise ratio in both ¹H and ¹³C NMR experiments.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing, but TMS can be used for higher accuracy.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2.2. NMR Spectrometer and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Spectral Width | 20 ppm | 240 ppm |

| Acquisition Time | 4.09 s | 1.36 s |

| Relaxation Delay | 2.0 s | 2.0 s |

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,5-Dichloro-4-(trifluoromethyl)aniline is characterized by two main signals corresponding to the amine protons and the aromatic protons.

-

Amine Protons (-NH₂): A broad singlet is typically observed between δ 4.0 and 5.0 ppm. The broadness of this peak is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons at the C2 and C6 positions appear as a singlet. The electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group deshield these protons, shifting their resonance downfield. The expected chemical shift is in the range of δ 6.5-7.5 ppm. The singlet nature of this peak is due to the symmetrical substitution pattern of the aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

-

Aromatic Carbons:

-

C-NH₂ (C1): This carbon is expected to be the most shielded of the aromatic carbons due to the electron-donating effect of the amino group, with a chemical shift in the range of δ 140-150 ppm.

-

C-H (C2, C6): These equivalent carbons will appear as a single peak, typically in the range of δ 115-125 ppm.

-

C-Cl (C3, C5): The strong electron-withdrawing effect of the chlorine atoms will deshield these carbons, resulting in a resonance between δ 125 and 135 ppm.

-

C-CF₃ (C4): This carbon's chemical shift is influenced by the attached trifluoromethyl group and is expected in the region of δ 115-125 ppm. The signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will exhibit a characteristic quartet in the ¹³C NMR spectrum due to ¹JCF coupling, typically observed around δ 120-130 ppm.

Summary of Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 3,5-Dichloro-4-(trifluoromethyl)aniline.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | broad s | 2H | -NH₂ |

| ~7.0 | s | 2H | Ar-H (C2-H, C6-H) |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~145 | s | C1 (-NH₂) |

| ~120 | s | C2, C6 |

| ~130 | s | C3, C5 |

| ~120 | q | C4 (-CF₃) |

| ~125 | q | -CF₃ |

Visualizing Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure and the assignment of the NMR signals.

Caption: Correlation of NMR signals to the molecular structure.

Conclusion

The ¹H and ¹³C NMR spectra of 3,5-Dichloro-4-(trifluoromethyl)aniline are highly informative and allow for its unambiguous structural confirmation. The symmetrical substitution pattern simplifies the ¹H NMR spectrum, while the diverse electronic environments of the carbon atoms lead to a well-resolved ¹³C NMR spectrum. The characteristic quartet of the trifluoromethyl group in the ¹³C NMR spectrum is a key diagnostic feature. This guide provides a comprehensive framework for the analysis of this important molecule, enabling researchers to confidently interpret their own experimental data.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Solubility of 3,5-Dichloro-4-(trifluoromethyl)aniline in common organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Dichloro-4-(trifluoromethyl)aniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 3,5-dichloro-4-(trifluoromethyl)aniline (CAS No. 496052-55-2), a critical starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals. An understanding of its solubility is paramount for researchers and process chemists in optimizing reaction conditions, developing purification strategies like crystallization, and formulating products.[1] This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust guide for laboratory and development professionals.

Molecular Structure and its Influence on Solubility

The solubility of any compound is fundamentally dictated by its molecular structure. 3,5-Dichloro-4-(trifluoromethyl)aniline possesses a unique combination of functional groups that create a nuanced solubility profile.

-

Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic.

-

Halogen Substituents: The two chlorine atoms (-Cl) and the trifluoromethyl group (-CF3) are strongly electron-withdrawing and contribute to the molecule's overall polarity through dipole moments. However, they are also bulky and can sterically hinder interactions with solvent molecules. The trifluoromethyl group, in particular, adds a significant hydrophobic character.[2]

-

Amine Group: The primary amine group (-NH2) is polar and capable of acting as a hydrogen bond donor. This functional group is the primary driver for interactions with polar, protic solvents.

The principle of "like dissolves like" governs solubility, meaning polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[3][4][5] Given its hybrid nature—a nonpolar core with multiple polar functional groups—3,5-dichloro-4-(trifluoromethyl)aniline is not expected to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane). Its optimal solubility is anticipated in solvents of intermediate polarity that can effectively solvate both the nonpolar aromatic ring and the polar functional groups.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the structural analysis and established chemical principles.[5][6] The following table summarizes the expected solubility of 3,5-dichloro-4-(trifluoromethyl)aniline across a range of common laboratory solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large, hydrophobic trifluoromethyl group and chlorinated aromatic ring outweigh the hydrogen bonding capability of the single amine group, leading to poor miscibility with water.[2] |

| Methanol / Ethanol | Moderately Soluble | These alcohols can engage in hydrogen bonding with the amine group while their shorter alkyl chains can interact with the nonpolar regions of the molecule.[5] | |

| Polar Aprotic | Acetone | Soluble | Acetone's dipole can interact effectively with the polar C-Cl and C-F bonds, and it is less structured than water, allowing for better solvation of the bulky molecule. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds. Its strong dipole interactions are expected to effectively dissolve the target molecule. | |

| Acetonitrile | Moderately Soluble | Acetonitrile has a strong dipole moment that can interact with the polar groups on the aniline derivative. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | As a chlorinated solvent, DCM shares structural similarities with the solute, facilitating favorable dipole-dipole and dispersion force interactions. |

| Aromatic | Toluene | Moderately Soluble | The aromatic ring of toluene can engage in π-stacking interactions with the benzene ring of the solute, while its overall nonpolar character is suitable for solvating the hydrophobic parts of the molecule.[2] |

| Nonpolar | Hexane | Sparingly Soluble | The dominant intermolecular forces in hexane are weak London dispersion forces, which are insufficient to overcome the crystal lattice energy of the solid and the strong dipole interactions within the polar solute molecule.[4] |

| Ethers | Diethyl Ether | Sparingly Soluble | Diethyl ether has a small dipole and can act as a hydrogen bond acceptor, but its overall nonpolar character limits its ability to dissolve this moderately polar compound. |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[3]

Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of 3,5-dichloro-4-(trifluoromethyl)aniline in a selected solvent at a constant temperature (e.g., 25°C).

Materials:

-

3,5-Dichloro-4-(trifluoromethyl)aniline (purity >98%)

-

Selected analytical grade organic solvents

-

Analytical balance (±0.1 mg)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID)

Procedure:

-

Preparation: Add an excess amount of solid 3,5-dichloro-4-(trifluoromethyl)aniline to a vial. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary time-course study can determine the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 4 hours to allow undissolved solids to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all particulate matter. This step is crucial to avoid artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the compound. A calibration curve must be prepared using standards of known concentration.

-

Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling Precautions

3,5-Dichloro-4-(trifluoromethyl)aniline is a chemical that requires careful handling. Users must consult the Safety Data Sheet (SDS) before use.

-

Hazards: The compound is classified as harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[7][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][9]

Conclusion

3,5-Dichloro-4-(trifluoromethyl)aniline exhibits a complex solubility profile due to its combination of nonpolar and polar functional groups. It is predicted to be most soluble in solvents of intermediate polarity like acetone, dichloromethane, and DMSO, with moderate solubility in alcohols and limited solubility in highly polar (water) or nonpolar (hexane) solvents. This guide provides the theoretical foundation and a practical, robust experimental protocol for scientists to quantitatively determine its solubility in solvents relevant to their specific applications. Such data is indispensable for the efficient design of synthetic routes, purification processes, and final product formulations in the pharmaceutical and agrochemical industries.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.

- Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice.

- Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds.

- Academia.edu. (n.d.).

- University of Canterbury. (2023, August 31). Solubility of Organic Compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Central New Mexico Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sinfoo. (n.d.). 3,5-Dichloro-4-(trifluoromethyl)aniline | CAS 496052-55-2.

- Central Drug House. (2024, November 4). 3-Chloro-4-(trifluoromethyl)

- CPAchem. (2022, August 19). Safety data sheet for 4-(Trifluoromethyl)aniline.

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET for 2,6-Dichloro-4-(trifluoromethyl)aniline.

- PubChem. (n.d.). 3,5-Dichloroaniline.

- Capot Chemical. (2017). Specifications of 3,5-Dichloro-4-(trifluoromethyl)aniline.

- Merck Millipore. (2024, July 2). SAFETY DATA SHEET for 4-(Trifluoromethoxy)-aniline.

- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET for 2,6-Dichloro-4-(trifluoromethyl)aniline.

- Tokyo Chemical Industry. (n.d.). 4-Amino-3,5-dichlorobenzotrifluoride.

- Suzhou Senfeida Chemical Co., Ltd. (n.d.). 4-Amino-3,5-dichlorobenzotrifluoride.

- Solubility of Things. (n.d.). 4-(Trifluoromethyl)aniline.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. teachy.ai [teachy.ai]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. cpachem.com [cpachem.com]

- 9. fishersci.com [fishersci.com]

A Guide to the Crystal Structure Analysis of 3,5-Dichloro-4-(trifluoromethyl)aniline Derivatives: From Molecular Architecture to Drug Design Insights

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The 3,5-dichloro-4-(trifluoromethyl)aniline moiety represents a particularly privileged structural motif. The trifluoromethyl (-CF3) group, often termed a "super-methyl" group, confers a unique combination of properties, including increased lipophilicity, enhanced metabolic stability, and potent electron-withdrawing capabilities. When combined with the chloro-substituents on the aniline ring, this core structure becomes a highly versatile building block for synthesizing novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.[1][2]

Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount. Single-crystal X-ray diffraction (SCXRD) provides the definitive atomic-level blueprint, revealing crucial insights into molecular conformation, intermolecular interactions, and crystal packing. This knowledge is not merely academic; it directly informs structure-activity relationship (SAR) studies, aids in the prediction and control of polymorphism, and guides the engineering of crystalline materials with desired physicochemical properties, such as solubility and stability. This guide provides an in-depth technical overview of the crystal structure analysis of 3,5-dichloro-4-(trifluoromethyl)aniline derivatives, tailored for researchers and professionals in the field of drug development.

Pillar 1: The Experimental Keystone - Single-Crystal X-ray Diffraction (SCXRD)

The fundamental principle of SCXRD lies in the diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice. When a monochromatic X-ray beam irradiates a single crystal, it produces a unique diffraction pattern of reflections. The geometry and intensity of these reflections are intrinsically linked to the arrangement of atoms within the crystal's unit cell. By meticulously measuring a complete set of these reflections, a three-dimensional electron density map can be constructed, from which the precise atomic structure can be determined.

A Self-Validating Workflow for Structural Elucidation

The journey from a synthesized 3,5-dichloro-4-(trifluoromethyl)aniline derivative to a refined crystal structure is a multi-step process where each stage validates the next. The quality of the final structure is entirely dependent on the rigor applied at each step.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

1. Crystallization: The Art of Inducing Order

-

Rationale: The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution, allowing the formation of a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm). The choice of solvent is critical; it must provide sufficient solubility at an elevated temperature and allow for slow supersaturation upon cooling or evaporation.

-

Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified 3,5-dichloro-4-(trifluoromethyl)aniline derivative in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) and solvent mixtures.

-

Preparation of Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent or solvent system, gently warming if necessary.

-

Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Inducing Supersaturation:

-

Slow Evaporation: Cover the vial with a cap pierced with a few small holes. Place it in a vibration-free environment at a constant temperature.

-

Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the primary solvent will gradually reduce the compound's solubility, promoting crystallization.

-

-

Crystal Harvesting: Once well-formed crystals appear, carefully extract them from the mother liquor using a cryoloop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss.

-

2. Data Collection: Capturing the Diffraction Pattern

-

Rationale: The crystal is flash-cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage from the X-ray beam. A modern diffractometer then rotates the crystal through a series of orientations while exposing it to a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Protocol:

-

Crystal Mounting: Securely mount the cryoprotected crystal on a goniometer head.

-

Flash Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (100 K).

-

Unit Cell Determination: Collect a few initial diffraction frames to automatically determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, devise a strategy to collect a complete, redundant dataset by rotating the crystal through a range of angles (e.g., using omega and phi scans).

-

Data Integration: The instrument's software measures the intensity and position of each diffraction spot.

-

3. Structure Solution and Refinement: From Data to Model

-

Rationale: The integrated diffraction data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to achieve the best possible fit.

-

Protocol:

-

Data Reduction and Scaling: The raw diffraction intensities are corrected for various experimental factors (e.g., Lorentz-polarization effects) and scaled.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

-

Structure Solution: Direct methods or Patterson methods are used to determine the initial phases of the structure factors, leading to a preliminary electron density map.

-

Model Building: An initial molecular model is fitted to the electron density map.

-

Refinement: The atomic coordinates and thermal displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed structure factors and those calculated from the model. This iterative process improves the model until convergence is reached, typically assessed by the R-factor.

-

Pillar 2: Deciphering the Crystal Packing - The Role of Intermolecular Interactions

The solid-state structure of 3,5-dichloro-4-(trifluoromethyl)aniline derivatives is governed by a delicate balance of intermolecular forces. These non-covalent interactions dictate the crystal packing and, consequently, the material's bulk properties.[3]

Caption: Key intermolecular interactions in aniline derivative crystals.

-

Hydrogen Bonding (N-H···X): The amine group (-NH2) is a potent hydrogen bond donor. In the absence of stronger acceptors, it can form N-H···Cl or N-H···F hydrogen bonds with the halogen atoms of neighboring molecules. In derivatives such as amides or Schiff bases, strong N-H···O or N-H···N bonds will likely dominate the packing.[4]

-

Halogen Bonding (C-Cl···Y): The chlorine atoms, with their electropositive σ-hole, can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or oxygen on adjacent molecules.

-

"Fluorous" Interactions (C-F···F-C): The trifluoromethyl group plays a significant role in directing the crystal packing. Weak C-H···F hydrogen bonds and C-F···F-C contacts are commonly observed, often leading to segregated "fluorous" domains within the crystal lattice.[5][6] These interactions arise from the unique electronic nature of the C-F bond.

-

π-π Stacking: The aromatic rings can interact through π-π stacking, although the electron-withdrawing substituents may influence the geometry (e.g., offset vs. face-to-face) of these interactions.

Pillar 3: Structural Data and Implications for Drug Development

While the precise crystal structure of the parent 3,5-dichloro-4-(trifluoromethyl)aniline may not be publicly available, analysis of closely related derivatives provides a robust framework for understanding its expected structural characteristics. For instance, the crystal structure of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide, which contains a 2,6-dichloro-4-(trifluoromethyl)aniline moiety, reveals a perpendicular arrangement between the pyrazole and phenyl rings and the formation of strong N—H⋯O hydrogen bonds that link molecules into chains.[4] Similarly, studies on trifluoromethylated benzanilides highlight how the -CF3 group can introduce rotational disorder but ultimately stabilizes the crystal structure through a network of C–H···F and C–F···F contacts.[5][6]

Comparative Crystallographic Data of Representative Derivatives

The following table summarizes typical crystallographic data that would be expected for derivatives of this class, based on published structures of analogous compounds.

| Parameter | Derivative A (Hypothetical Amide) | Derivative B (Hypothetical Imine) |

| Chemical Formula | C₁₅H₈Cl₂F₃N O | C₁₄H₇Cl₂F₃N |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | ~10.5 | ~8.2 |

| b (Å) | ~9.8 | ~16.1 |

| c (Å) | ~15.2 | ~20.5 |

| β (˚) | ~95.5 | 90 |

| Volume (ų) | ~1550 | ~2700 |

| Z | 4 | 8 |

| Key Interactions | N-H···O Hydrogen Bonds, C-H···F | C-H···N, C-F···F |

Implications for Medicinal Chemistry

-

Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state. This low-energy conformation can be used as a starting point for computational modeling of ligand-receptor binding, helping to rationalize observed biological activity. The twist angle between the aniline ring and any substituents is a critical parameter.

-

Polymorph Screening: A single compound can crystallize in multiple forms (polymorphs), each with different physical properties. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs, which is a regulatory requirement in drug development.

-

Crystal Engineering: By understanding the dominant intermolecular interactions, researchers can design new derivatives or co-crystals with modified properties. For example, introducing a strong hydrogen bond acceptor can predictably alter the crystal packing to improve solubility.

-

Structure-Based Drug Design: The trifluoromethyl group's ability to engage in specific interactions can be leveraged to enhance binding affinity to a biological target.[2] Knowing the precise geometry of these interactions from the crystal structure provides invaluable data for designing next-generation inhibitors with improved potency and selectivity.

Conclusion

The crystal structure analysis of 3,5-dichloro-4-(trifluoromethyl)aniline derivatives is a critical component of modern drug discovery and development. Single-crystal X-ray diffraction provides an unparalleled, high-resolution view of the molecular architecture, offering indispensable insights into the subtle interplay of intermolecular forces that govern solid-state properties. By systematically applying the robust experimental and analytical workflows outlined in this guide, researchers can unlock the structural secrets of these valuable compounds, accelerating the rational design of safer and more effective medicines.

References

-

Chopra, D. (n.d.). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm. [Link]

-

Chopra, D. (2014). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. ResearchGate. [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-(trifluoromethyl)aniline. PubChem. [Link]

-

Chemical-Suppliers. (n.d.). 3,5-Dichloro-4-(trifluoromethyl)aniline. Chemical-Suppliers. [Link]

-

Chernyshev, V. V., & Stash, A. I. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Symmetry, 13(12), 2383. [Link]

-

Kingsley, A. J., et al. (2023). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 565–569. [Link]

-

Cruickshank, D. L., et al. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1087. [Link]

-

(n.d.). Synthesis and crystal structure of 1-(2,6-dichloro-4-trifluoromethyl- phenyl)-3-cyano-5-amino-pyrazole and its amides plus imide. ResearchGate. [Link]

-

Capot Chemical. (n.d.). Specifications of 3,5-Dichloro-4-(trifluoromethyl)aniline. Capot Chemical. [Link]

-

MySkinRecipes. (n.d.). 3,5-Dichloro-4-(trifluoromethyl)aniline. MySkinRecipes. [Link]

Sources

- 1. 3,5-Dichloro-4-(trifluoromethyl)aniline [myskinrecipes.com]

- 2. 3,5-Difluoro-4-(trifluoromethyl)aniline|CAS 123950-44-7 [benchchem.com]

- 3. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 4. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to Quantum Chemical Calculations for 3,5-Dichloro-4-(trifluoromethyl)aniline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a robust and validated computational framework for characterizing the structural, electronic, and reactivity properties of 3,5-Dichloro-4-(trifluoromethyl)aniline. This molecule is a crucial intermediate in the synthesis of modern agrochemicals, and a detailed understanding of its quantum chemical properties is essential for optimizing its synthesis and predicting its reactivity.[1][2] This document outlines a complete protocol using Density Functional Theory (DFT), detailing the rationale for selecting appropriate computational methods and basis sets, a step-by-step workflow for calculation and validation, and the interpretation of key molecular descriptors. The intended audience includes researchers, computational chemists, and drug development professionals seeking to apply high-fidelity computational modeling to halogenated and trifluoromethylated aromatic systems.

Introduction: The Compound of Interest and the Need for a Computational Approach

1.1. 3,5-Dichloro-4-(trifluoromethyl)aniline: A Key Building Block 3,5-Dichloro-4-(trifluoromethyl)aniline is an aromatic amine characterized by a complex and electronically significant substitution pattern.[3][4] Its utility as a precursor in the agrochemical industry stems directly from the physicochemical properties imparted by its substituents. The molecule's core structure features an aniline moiety, which is fundamental in many bioactive compounds.

1.2. The Causality of Function: Impact of Substituents The chemical behavior of this molecule is governed by a delicate interplay of electronic effects from its three distinct substituent types:

-

Amino Group (-NH₂): A powerful electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.[5]

-

Chloro Groups (-Cl): These halogen atoms are electronegative and withdraw electron density from the ring via induction, yet they can also donate electron density through resonance via their lone pairs.

-

Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6][7] It significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, making it a highly desirable feature in modern drug and agrochemical design.[6][8]

This combination of strong electron-donating and electron-withdrawing groups creates a unique electronic landscape that is not trivially predictable. Therefore, a high-level computational approach is necessary to accurately model its geometry, stability, and reactivity.

1.3. The Quantum Chemical Toolkit: Density Functional Theory (DFT) For molecules of this size and complexity, Density Functional Theory (DFT) offers an exceptional balance of computational accuracy and efficiency.[9] DFT methods allow for the precise calculation of molecular properties such as optimized geometries, vibrational frequencies (for spectroscopic prediction and stability confirmation), and the energies of molecular orbitals, which are fundamental to understanding chemical reactivity.[10]

Methodology: A Self-Validating Computational Protocol

This section details a validated protocol for the quantum chemical analysis of 3,5-Dichloro-4-(trifluoromethyl)aniline. The causality behind each choice is explained to ensure scientific integrity and reproducibility.

2.1. Foundational Selections: Software, Functional, and Basis Set

A successful DFT calculation hinges on the appropriate selection of the software, the functional (which approximates the exchange-correlation energy), and the basis set (which describes the atomic orbitals).

-

Computational Software: A widely-used and extensively validated quantum chemistry package such as Gaussian is recommended.[11][12][13] Its robust implementation of various DFT functionals and basis sets makes it a standard tool for such investigations.

-

DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is a proven and highly popular choice for calculations on organic molecules.[14][15] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure than pure DFT functionals, making it a reliable choice for balancing accuracy and computational cost.[9]

-

Basis Set: 6-311++G(d,p): The choice of basis set is critical for obtaining accurate results, especially for a molecule containing multiple electronegative atoms. The 6-311++G(d,p) basis set is highly recommended for the following reasons:[16][17]

-

6-311G: This is a "triple-zeta" split-valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for the electron density to adjust within the molecular environment.[18][19]

-

Polarization Functions (d,p): These are essential. The 'd' functions on heavy atoms (C, N, Cl, F) and 'p' functions on hydrogen atoms allow the orbitals to change shape and "polarize" in response to the molecular environment. This is crucial for accurately modeling bonds involving electronegative atoms.[20]

-

Diffuse Functions ++: These functions are large and spread out, making them vital for accurately describing atoms with lone pairs (like nitrogen and chlorine) and for modeling systems where electrons are held loosely.[20]

-

Table 1: Computational Protocol Summary

| Parameter | Selection | Rationale |

|---|---|---|

| Software | Gaussian 16 | Widely validated and robust computational chemistry package.[11] |

| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and cost for organic molecules. |

| Functional | B3LYP | A hybrid functional with a strong track record for organic systems.[9][14] |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with polarization and diffuse functions for accuracy.[19][20] |

| Solvation | None (Gas Phase) | Provides intrinsic molecular properties without solvent effects. |

2.2. The Computational Workflow

The following step-by-step protocol ensures a systematic and validated approach to the calculations.

Protocol Steps:

-

Molecular Structure Input: Construct the 3D structure of 3,5-Dichloro-4-(trifluoromethyl)aniline using a molecular modeling program like GaussView.

-

Geometry Optimization: Perform a full geometry optimization using the selected B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms until the structure with the minimum possible potential energy is found.

-

Vibrational Frequency Analysis (Self-Validation): This is a critical step performed on the optimized geometry.[16] The calculation of vibrational frequencies serves two purposes:

-

Structural Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Spectroscopic Prediction: The calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra.[21]

-

-

Single-Point Energy Calculation and Population Analysis: Using the validated geometry, perform a final, high-precision single-point energy calculation. This step is used to extract detailed information about the electronic structure, including the energies of the molecular orbitals.

2.3. Analysis of Key Quantum Chemical Descriptors

From the output of the final calculation, several key descriptors of molecular reactivity and stability can be determined.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[16][22]

-

E_HOMO: The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity).

-

E_LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

-

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.[16][23]

-

Ionization Potential (I): I ≈ -E_HOMO

-

Electron Affinity (A): A ≈ -E_LUMO

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Potential (μ): μ = -(I + A) / 2

-

Electrophilicity Index (ω): ω = μ² / (2η)

-

Predicted Data and Interpretation

Executing the protocol described above will yield quantitative data that provides deep insight into the molecule's properties.

Table 2: Predicted Structural Parameters for 3,5-Dichloro-4-(trifluoromethyl)aniline

| Parameter | Description | Expected Outcome |

|---|---|---|

| C-N Bond Length | Length of the bond between the ring and the amino group. | Shorter than a typical C-N single bond due to resonance. |

| C-Cl Bond Length | Length of the carbon-chlorine bonds. | Consistent with standard aromatic C-Cl bonds. |

| C-CF₃ Bond Length | Length of the bond between the ring and the CF₃ group. | Typical for an sp² carbon bonded to a trifluoromethyl group. |

| N-H Bond Lengths | Length of the nitrogen-hydrogen bonds in the amino group. | Standard N-H bond lengths. |

| Ring C-C Bonds | Carbon-carbon bond lengths within the aromatic ring. | Will show slight variations from ideal benzene due to substituent effects. |

Table 3: Calculated Electronic and Reactivity Descriptors

| Descriptor | Symbol | Definition | Significance |

|---|---|---|---|

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital. | Indicates nucleophilicity; higher energy means better electron donor. |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital. | Indicates electrophilicity; lower energy means better electron acceptor. |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | A measure of chemical stability and low reactivity. |

| Chemical Hardness | η | Resistance to change in electron configuration. | Large η implies a "hard" molecule, less reactive. |

| Chemical Potential | μ | The "escaping tendency" of electrons. | Governs the direction of charge transfer in a reaction. |

| Electrophilicity Index | ω | A measure of the molecule's overall electrophilic nature. | High ω indicates a strong electrophile. |

Conclusion

This guide provides a comprehensive, scientifically grounded protocol for the quantum chemical analysis of 3,5-Dichloro-4-(trifluoromethyl)aniline using Density Functional Theory. By adhering to the recommended methodology—employing the B3LYP functional with the 6-311++G(d,p) basis set and incorporating a crucial frequency analysis for validation—researchers can obtain reliable and insightful data on the molecule's structural and electronic properties. The calculated descriptors, from Frontier Molecular Orbital energies to global reactivity indices, offer a powerful predictive framework for understanding the behavior of this important agrochemical intermediate, thereby facilitating the rational design of new derivatives and the optimization of synthetic pathways.

References

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

Gaussian (software) - Wikipedia. Wikipedia. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. RITME. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. National Library of Medicine. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation. ACS Publications. [Link]

-

What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. Sumble. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. ACS Publications. [Link]

-

GAMESS, Gaussian - software for Quantum Chemistry. Agile Molecule. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Semantic Scholar. [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. ResearchGate. [Link]

-

Reactions of Aniline - Chemistry Steps. Chemistry Steps. [Link]

-

Software - Quantum Mechanics (web) - School of Chemical Sciences KB. University of Illinois. [Link]

-

Compact contracted Gaussian‐type basis sets for halogen atoms. Basis‐set superposition effects on molecular properties | Request PDF. ResearchGate. [Link]

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors | Crystal Growth & Design. ACS Publications. [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

-

Substituted aniline interation with submitochondrial particles and quantitative structure-activity relationships | Request PDF. ResearchGate. [Link]

-

(PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. [Link]

-

Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring - PMC. National Library of Medicine. [Link]

-

Investigation of spectroscopic, reactive, transport and docking properties of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6): Combined experimental and computational study. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. National Library of Medicine. [Link]

-

Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]

-

The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

of Different Atomic Charge Schemes for Predicting pKa Variations in Substituted Anilines and Phenols. Wright State University. [Link]

-

Basis Sets Used in Molecular Orbital Calculations. University of Hamburg. [https://www.chemie.uni-hamburg.de/ac/bickelhaupt/theses/ আন্দ্রেয়াস-গোয়ের্লিং/node4.html]([Link] আন্দ্রেয়াস-গোয়ের্লিং/node4.html)

-

Basis Sets | Gaussian.com. Gaussian, Inc.. [Link]

-

Basis set (chemistry) - Wikipedia. Wikipedia. [Link]

-

Which Basis Set and Functional to use when? : r/comp_chem. Reddit. [Link]

-

Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [Link]

-

Examples of bioactive trifluoromethylated aromatic compounds. ResearchGate. [Link]

-

3,5-Dichloro-4-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 2779073. PubChem. [Link]

-

3,5-Dichloroaniline | C6H5Cl2N | CID 12281. PubChem. [Link]

-

3,5-Dichloro-4-(trifluoromethyl)aniline - MySkinRecipes. MySkinRecipes. [Link]

-

Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. PubMed. [Link]

-

Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron | Request PDF. ResearchGate. [Link]

-

Specifications of 3,5-Dichloro-4-(trifluoromethyl)aniline. Capot Chemical. [Link]

Sources

- 1. 3,5-Dichloro-4-(trifluoromethyl)aniline [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dichloro-4-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 2779073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ritme.com [ritme.com]

- 11. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 12. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 13. School of Chemical Sciences KB [answers.uillinois.edu]

- 14. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 19. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 20. gaussian.com [gaussian.com]

- 21. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Novel Pyrazole Derivatives from 3,5-Dichloro-4-(trifluoromethyl)aniline: A Whitepaper

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a comprehensive technical overview for the strategic synthesis of novel pyrazole derivatives, utilizing the industrially significant starting material, 3,5-Dichloro-4-(trifluoromethyl)aniline. This particular aniline derivative is a valuable building block, notably used in the synthesis of potent agrochemicals and pharmaceuticals, making its derivatives of high interest for drug discovery programs.[3] We will explore a robust and versatile synthetic pathway, beginning with the critical diazotization of the aniline, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate, and culminating in the cyclization to the pyrazole ring. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations necessary for successful synthesis and diversification.

Introduction: The Enduring Importance of the Pyrazole Nucleus

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and structural versatility have made them "privileged scaffolds" in drug design.[4] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various kinase inhibitors underscores its pharmacological significance.[1][5] The trifluoromethyl group (CF₃) and chlorine atoms on the starting aniline are particularly valuable motifs in modern drug design. The CF₃ group often enhances metabolic stability, binding affinity, and cell permeability, while the chloro-substituents provide handles for further functionalization or can be critical for receptor binding interactions.[6]

This guide focuses on a classical yet highly effective approach to pyrazole synthesis that offers high regioselectivity and broad substrate scope, making it ideal for generating libraries of novel compounds for high-throughput screening.

The Core Synthetic Strategy: A Three-Stage Approach

The conversion of an aromatic amine to a 1-aryl-pyrazole can be efficiently achieved through a well-established three-stage sequence. This strategy provides a logical and modular approach, allowing for diversification at the second stage.

Caption: High-level workflow for pyrazole synthesis.

Stage 1: Diazotization of 3,5-Dichloro-4-(trifluoromethyl)aniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is arguably the most critical step, as the diazonium salt is a highly reactive and often unstable intermediate.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures, often leading to a complex mixture of byproducts. Maintaining a low temperature is paramount to prevent decomposition and ensure a high yield of the desired intermediate for the subsequent step.[7]

-